Cas no 934474-92-7 (2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine)
2-(4-Methyl-1-piperazinyl)-6-Quinoxalinamine is a quinoxaline derivative characterized by its piperazinyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features, including the electron-rich quinoxaline core and the methylpiperazine moiety, contribute to its versatility in forming complexes or acting as a ligand in catalytic processes. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry for the development of bioactive molecules. High purity and stability under standard conditions further ensure its reliability in research and industrial applications. This compound is particularly useful in studies targeting heterocyclic systems and nitrogen-containing scaffolds.
934474-92-7 structure
Product Name:2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine
CAS No:934474-92-7
MF:C13H17N5
MW:243.307581663132
CID:1122079
PubChem ID:137701420
Update Time:2025-06-09
2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine
- 2-(4-methylpiperazin-1-yl)quinoxalin-6-amine
- 934474-92-7
- EN300-1572741
-
- Inchi: 1S/C13H17N5/c1-17-4-6-18(7-5-17)13-9-15-12-8-10(14)2-3-11(12)16-13/h2-3,8-9H,4-7,14H2,1H3
- InChI Key: UCDIXEJQUMNFDX-UHFFFAOYSA-N
- SMILES: N1(C2C=NC3C=C(C=CC=3N=2)N)CCN(C)CC1
Computed Properties
- Exact Mass: 243.14839556g/mol
- Monoisotopic Mass: 243.14839556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.3Ų
2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1572741-0.05g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 0.05g |
$443.0 | 2023-11-13 | |
| Enamine | EN300-1572741-0.1g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 0.1g |
$464.0 | 2023-11-13 | |
| Enamine | EN300-1572741-0.25g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 0.25g |
$485.0 | 2023-11-13 | |
| Enamine | EN300-1572741-0.5g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 0.5g |
$507.0 | 2023-11-13 | |
| Enamine | EN300-1572741-1g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 1g |
$528.0 | 2023-11-13 | |
| Enamine | EN300-1572741-2.5g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 2.5g |
$1034.0 | 2023-11-13 | |
| Enamine | EN300-1572741-5g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 5g |
$1530.0 | 2023-11-13 | |
| Enamine | EN300-1572741-10g |
2-(4-methylpiperazin-1-yl)quinoxalin-6-amine |
934474-92-7 | 95% | 10g |
$2269.0 | 2023-11-13 |
2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
934474-92-7 (2-(4-methyl-1-piperazinyl)-6-Quinoxalinamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent